molecular formula C17H20F3N3O3S B2507341 2-(5-(hydroxymethyl)-2-((3-(trifluoromethyl)benzyl)thio)-1H-imidazol-1-yl)-N-(2-methoxyethyl)acetamide CAS No. 921885-10-1

2-(5-(hydroxymethyl)-2-((3-(trifluoromethyl)benzyl)thio)-1H-imidazol-1-yl)-N-(2-methoxyethyl)acetamide

Cat. No. B2507341
CAS RN: 921885-10-1
M. Wt: 403.42
InChI Key: YOXYCGYFFYIKIR-UHFFFAOYSA-N
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Description

The compound "2-(5-(hydroxymethyl)-2-((3-(trifluoromethyl)benzyl)thio)-1H-imidazol-1-yl)-N-(2-methoxyethyl)acetamide" is a structurally complex molecule that appears to be related to a class of compounds known for their potential pharmacological properties. While the provided papers do not directly discuss this compound, they do provide insights into similar molecules, particularly those with acetamide groups, which are relevant to understanding the broader context of such compounds.

Synthesis Analysis

The synthesis of related acetamide compounds involves the reaction of benzothiazoles with acetic acid under reflux conditions, as seen in the synthesis of N-(benzo[d]thiazol-2-yl) acetamides . This suggests that the synthesis of the compound may also involve similar methods, possibly including the formation of amide bonds and the introduction of substituents like the trifluoromethyl group through a thiol linkage.

Molecular Structure Analysis

The molecular structure of acetamide derivatives is characterized by the presence of amide groups, which can engage in hydrogen bonding. For instance, in the crystal structure of 2-acetamido-N-benzyl-2-(methoxyamino)acetamide, the amide groups adopt a linearly extended conformation, and the planes of the two amide groups intersect at specific angles, influencing the overall molecular conformation . This information is pertinent to the molecular structure analysis of the compound , as the orientation of amide groups and their interactions can significantly affect the molecule's properties and behavior.

Chemical Reactions Analysis

Acetamide derivatives can participate in various chemical reactions, primarily due to the reactivity of the amide group. The papers provided do not detail specific reactions for the compound , but they do mention the formation of hydrogen bonds in similar molecules . These interactions are crucial in stabilizing molecular structures and can influence the reactivity of the compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives are influenced by their molecular structure and the nature of their substituents. For example, the presence of hydrogen bonds can affect the melting and boiling points of these compounds . Additionally, the presence of electron-withdrawing groups such as trifluoromethyl may impact the compound's acidity and electronic distribution. The provided papers also discuss the anticonvulsant activities of certain acetamide derivatives, hinting at the potential biological relevance of the compound . Furthermore, some acetamide derivatives exhibit antioxidant and anti-inflammatory activities, which could be relevant for the pharmacological profile of the compound .

Scientific Research Applications

Synthesis and Bioactivity

The synthesis and evaluation of various derivatives related to this compound have been extensively studied for their potential biological activities. For instance, Tariq et al. (2018) investigated novel N-(benzothiazol/oxazol-2-yl)-2-[(5-(phenoxymethyl)-4-aryl-4H-1,2,4-triazol-3-yl)thio] acetamide derivatives for their in vitro anti-inflammatory activity and p38α MAP kinase inhibition, showing significant bioactivity and a promising safety profile (Tariq, Kamboj, Alam, & Amir, 2018). Similarly, Gullapelli, Thupurani, & Brahmeshwari (2014) synthesized and tested 2-(4-aminophenyl) benzimidazole-based pyrimidine derivatives for antibacterial activity, highlighting the diverse bioactivity potential of these compounds (Gullapelli, Thupurani, & Brahmeshwari, 2014).

Antimicrobial and Antioxidant Properties

Naraboli & Biradar (2017) synthesized benzodiazepines bearing benzimidazole/benzothiazole and indole moieties, exhibiting potent antimicrobial and good antioxidant activities. This study underscores the compound's potential in the development of new antimicrobial and antioxidant agents (Naraboli & Biradar, 2017). Moreover, Rezki (2016) performed a green ultrasound synthesis of 1,4-disubstituted 1,2,3-triazoles tethering a bioactive benzothiazole nucleus, showing significant reductions in reaction times and higher yields under ultrasound irradiation, which also displayed promising antimicrobial activities (Rezki, 2016).

properties

IUPAC Name

2-[5-(hydroxymethyl)-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]imidazol-1-yl]-N-(2-methoxyethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20F3N3O3S/c1-26-6-5-21-15(25)9-23-14(10-24)8-22-16(23)27-11-12-3-2-4-13(7-12)17(18,19)20/h2-4,7-8,24H,5-6,9-11H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOXYCGYFFYIKIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)CN1C(=CN=C1SCC2=CC(=CC=C2)C(F)(F)F)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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